Egfr-IN-107

Description

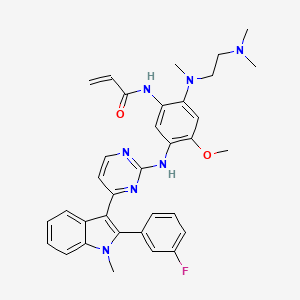

Structure

3D Structure

Properties

Molecular Formula |

C34H36FN7O2 |

|---|---|

Molecular Weight |

593.7 g/mol |

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-[2-(3-fluorophenyl)-1-methylindol-3-yl]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide |

InChI |

InChI=1S/C34H36FN7O2/c1-7-31(43)37-26-20-27(30(44-6)21-29(26)41(4)18-17-40(2)3)39-34-36-16-15-25(38-34)32-24-13-8-9-14-28(24)42(5)33(32)22-11-10-12-23(35)19-22/h7-16,19-21H,1,17-18H2,2-6H3,(H,37,43)(H,36,38,39) |

InChI Key |

BJXXCHPXRUHHER-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C3=CC(=CC=C3)F)C4=NC(=NC=C4)NC5=C(C=C(C(=C5)NC(=O)C=C)N(C)CCN(C)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Egfr-IN-107: A Deep Dive into the Mechanism of Action of a Novel EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for Egfr-IN-107, a novel, orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR). This compound, also identified as compound 3r in its discovery publication, has demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR, positioning it as a promising candidate for cancer therapy, particularly in the context of acquired resistance to existing treatments.

Core Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting the tyrosine kinase domain of the Epidermal Growth Factor Receptor. By binding to this domain, it blocks the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration. Notably, this compound has shown significant potency against the clinically relevant EGFRL858R/T790M double mutant, which is a common mechanism of resistance to first and second-generation EGFR inhibitors.

The binding of this compound to EGFR leads to the inhibition of receptor autophosphorylation, a critical step in the activation of downstream signaling pathways. This blockade results in the downregulation of key signaling molecules, including phosphorylated EGFR (p-EGFR), which ultimately leads to the induction of apoptosis (programmed cell death) and the suppression of cell migration in EGFR-dependent cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (μM) |

| EGFRWT | 0.4333 |

| EGFRL858R/T790M | 0.0438 |

| EGFR Kinase | 0.005 |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | IC50 (μM) |

| H1975 (Osimertinib-resistant) | 1.9 |

Table 3: In Vivo Antitumor Efficacy of this compound in H1975 Xenograft Model

| Treatment Group | Dosage | Tumor Growth Inhibition |

| This compound | 20 mg/kg | Comparable to Osimertinib (20 mg/kg) |

Key Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against EGFRWT and EGFRL858R/T790M was determined using a standard enzymatic assay. The protocol involved the incubation of recombinant human EGFR protein with the inhibitor at various concentrations in the presence of ATP and a suitable substrate. The kinase activity was then measured by quantifying the amount of phosphorylated substrate, typically through an ELISA-based method or radiometric assay. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

The anti-proliferative effects of this compound on the H1975 non-small cell lung cancer cell line were assessed using a CellTiter-Glo® Luminescent Cell Viability Assay. Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). The cell viability was determined by measuring the ATP content, which correlates with the number of viable cells. IC50 values were then calculated from the resulting dose-response curves.

Apoptosis and Cell Migration Assays

The induction of apoptosis in H1975 cells following treatment with this compound (1 μM for 24 hours) was evaluated by Western blot analysis of key apoptosis markers. This involved probing for the expression levels of pro-apoptotic proteins such as Bax and cleaved caspase-3, and the anti-apoptotic protein Bcl-2.

Cell migration was assessed using a wound-healing assay. A scratch was made in a confluent monolayer of H1975 cells, which were then treated with this compound. The rate of wound closure was monitored over time and compared to untreated control cells to determine the effect of the inhibitor on cell migration. Western blot analysis for the expression of matrix metalloproteinase-2 (MMP-2) and E-cadherin was also performed to investigate the molecular mechanisms underlying the inhibition of migration.

In Vivo Xenograft Model

The antitumor efficacy of this compound was evaluated in a nude mouse xenograft model bearing H1975 tumors. Mice were orally administered with this compound (5, 10, and 20 mg/kg) daily for 21 days. Tumor volume and body weight were measured regularly throughout the study. At the end of the treatment period, tumors were excised, and the expression of p-EGFR was analyzed by immunohistochemistry to confirm target engagement in vivo. The study also monitored for any signs of toxicity, such as significant weight loss or tissue damage.

Visualizations

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Caption: Workflow for determining the in vitro anti-proliferative activity.

Caption: EGFR mutations and sensitivity to different generations of inhibitors.

EGFR-IN-107: A Novel Tyrosine Kinase Inhibitor Targeting EGFR Mutants

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

EGFR-IN-107, also identified as compound 3r in primary literature, is a novel, orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR). This molecule demonstrates potent and selective inhibitory activity against both wild-type EGFR and, notably, the clinically significant L858R/T790M double mutant, which is a common mechanism of resistance to earlier-generation EGFR inhibitors. Preclinical data indicate that this compound effectively suppresses the proliferation of cancer cells harboring these mutations and induces apoptosis. Furthermore, in vivo studies have confirmed its anti-tumor efficacy in xenograft models, positioning it as a promising candidate for further investigation in the landscape of targeted cancer therapies. This document provides a comprehensive technical overview of this compound, its biological target, and the methodologies for its evaluation.

Introduction: The Epidermal Growth Factor Receptor (EGFR) as a Therapeutic Target

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Upon binding to its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation cascade initiates a series of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are central to cell growth and survival.[2][3][4]

In numerous malignancies, aberrant EGFR signaling, driven by receptor overexpression or activating mutations, is a key oncogenic driver.[5] This has established EGFR as a prime target for anti-cancer drug development. Small molecule Tyrosine Kinase Inhibitors (TKIs) that compete with ATP for binding to the EGFR kinase domain have shown significant clinical success. However, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, often limits the long-term efficacy of first and second-generation TKIs. This compound has been developed to address this challenge.

This compound: Profile of a Novel Inhibitor

This compound is a potent, orally bioavailable small molecule designed to inhibit the kinase activity of EGFR. It has demonstrated significant activity against both wild-type EGFR and the osimertinib-resistant L858R/T790M mutant.

Quantitative Data Summary

The following table summarizes the key in vitro and cellular potency of this compound.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | EGFRWT | 0.4333 µM | [6] |

| IC50 | EGFRL858R/T790M | 0.0438 µM | [6] |

| IC50 | EGFR Kinase | 5 nM | [6] |

| IC50 | H1975 Cell Line (Osimertinib-resistant) | 1.9 µM | [6] |

Biological Target and Signaling Pathway

The primary biological target of this compound is the Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding pocket of the EGFR's intracellular kinase domain, this compound prevents the autophosphorylation of the receptor. This action effectively blocks the initiation of downstream signaling cascades that are crucial for cancer cell proliferation and survival.

Figure 1: EGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are representative methodologies for the characterization of a novel EGFR inhibitor like this compound, based on standard practices in the field.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of the inhibitor to block the enzymatic activity of EGFR.

-

Reagents and Materials: Recombinant human EGFR (wild-type and mutant forms), ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Serially dilute this compound in DMSO. b. In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the diluted inhibitor. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminometer. f. Calculate the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines.

-

Cell Lines: H1975 (human lung adenocarcinoma, expressing EGFR L858R/T790M) and other relevant cancer cell lines.

-

Reagents and Materials: Cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), penicillin/streptomycin, this compound, and a cell viability reagent (e.g., CellTiter-Glo®).

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound. c. Incubate for a specified period (e.g., 72 hours). d. Add the cell viability reagent and measure luminescence to determine the number of viable cells. e. Calculate the IC50 value for cell growth inhibition.

Apoptosis Assay

This assay determines if the inhibitor induces programmed cell death.

-

Reagents and Materials: Annexin V-FITC Apoptosis Detection Kit, propidium iodide (PI), and a flow cytometer.

-

Procedure: a. Treat H1975 cells with this compound at various concentrations for a set time (e.g., 24 hours). b. Harvest the cells and wash with cold PBS. c. Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI. d. Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Model

This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).

-

Procedure: a. Subcutaneously inject H1975 cells into the flank of the mice. b. Allow the tumors to grow to a palpable size. c. Randomize the mice into treatment and control groups. d. Administer this compound orally at specified doses (e.g., 5, 10, 20 mg/kg) daily for a defined period (e.g., 21 days).[6] e. Monitor tumor volume and body weight regularly. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, western blotting for p-EGFR).[6]

Experimental and Logical Workflow

The evaluation of a novel EGFR inhibitor such as this compound typically follows a structured workflow from initial screening to in vivo validation.

Figure 2: General Experimental Workflow for EGFR Inhibitor Evaluation.

Conclusion

This compound is a compelling new EGFR tyrosine kinase inhibitor with potent activity against the clinically relevant L858R/T790M resistance mutation. Its demonstrated efficacy in both in vitro and in vivo preclinical models warrants further investigation as a potential therapeutic agent for non-small cell lung cancer and other EGFR-driven malignancies. The experimental framework outlined in this guide provides a robust basis for the continued evaluation of this and other novel targeted therapies.

References

- 1. EGFR interactive pathway | Abcam [abcam.com]

- 2. ClinPGx [clinpgx.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. 表皮生長因子受體 (EGFR) 訊號傳導 [sigmaaldrich.com]

- 5. Synthesis, characterization and biological evaluation of formononetin derivatives as novel EGFR inhibitors via inhibiting growth, migration and inducing apoptosis in breast cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Synthesis and Feasibility of Egfr-IN-107: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the synthesis pathway and feasibility of Egfr-IN-107, a potent and orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR). Designed for researchers, scientists, and professionals in drug development, this document outlines a feasible synthetic route, details experimental protocols for key reactions, and presents relevant biological activity data. Furthermore, it visualizes the critical EGFR signaling pathway targeted by this class of inhibitors.

This compound has demonstrated significant inhibitory activity against both wild-type EGFR and the clinically important L858R/T790M double mutant, with IC50 values of 0.4333 μM and 0.0438 μM, respectively.[1] Its ability to induce apoptosis in cancer cell lines highlights its potential as a therapeutic agent in oncology research.[1]

I. Proposed Synthesis Pathway of this compound

While the specific proprietary synthesis of this compound is not publicly disclosed, a feasible and logical synthetic pathway can be constructed based on established methodologies for the synthesis of analogous pyrimidine-based EGFR inhibitors. The proposed multi-step synthesis involves the construction of a core pyrimidine scaffold followed by functionalization to yield the final product.

The synthesis commences with the condensation of a substituted amidine with a β-ketoester to form the central pyrimidine ring. Subsequent halogenation, followed by a nucleophilic aromatic substitution (SNAr) with a substituted aniline, introduces a key pharmacophore. The final step involves the acylation of an amino group with a reactive acryloyl chloride to install the Michael acceptor moiety, which is crucial for the irreversible inhibition of EGFR.

Caption: Proposed multi-step synthesis pathway for this compound.

II. Experimental Protocols

The following are detailed, representative experimental protocols for the key steps in the proposed synthesis of this compound, adapted from the synthesis of similar pyrimidine-based EGFR inhibitors.

Step 1: Synthesis of the Pyrimidine Core

To a solution of the appropriate β-ketoester (1.0 eq) in ethanol, the corresponding substituted amidine hydrochloride (1.1 eq) and sodium ethoxide (1.2 eq) are added. The reaction mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude pyrimidine core, which can be purified by column chromatography.

Step 2: Halogenation of the Pyrimidine Core

The pyrimidine core (1.0 eq) is treated with phosphorus oxychloride (POCl3, 5.0 eq) and heated at 100°C for 2 hours. The excess POCl3 is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried to afford the halogenated pyrimidine intermediate.

Step 3: Nucleophilic Aromatic Substitution

A mixture of the halogenated pyrimidine (1.0 eq), the substituted aniline (1.1 eq), and a base such as diisopropylethylamine (DIPEA, 1.5 eq) in a solvent like isopropanol is heated to reflux for 8-12 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water and a small amount of cold isopropanol, and then dried to yield the anilino-pyrimidine intermediate.

Step 4: Acrylamide Formation (Synthesis of this compound)

The anilino-pyrimidine intermediate (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C. To this solution, triethylamine (1.2 eq) is added, followed by the dropwise addition of acryloyl chloride (1.1 eq). The reaction is stirred at 0°C for 1 hour and then at room temperature for an additional 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by flash column chromatography on silica gel to give this compound.

Characterization: The structure and purity of the synthesized compounds at each step should be confirmed by standard analytical techniques, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

III. Quantitative Data Summary

The biological activity of this compound and other representative pyrimidine-based EGFR inhibitors is summarized in the table below. This data highlights the potency and selectivity of these compounds.

| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (μM) | Reference |

| This compound | EGFRWT | 433.3 | H1975 | - | [1] |

| EGFRL858R/T790M | 43.8 | [1] | |||

| Compound 10b | EGFR | 8.29 | HepG2 | 3.56 | [2] |

| A549 | 5.85 | [2] | |||

| MCF-7 | 7.68 | [2] | |||

| Compound 4b | EGFR | 77.03 | HCT-116 | 1.34 | [3] |

| Compound 4c | EGFR | 94.9 | HCT-116 | 1.90 | [3] |

| Compound 42 | EGFRL858R | 1.1 | - | - | [4][5] |

| EGFRL858R/T790M | 34 | - | - | [4][5] | |

| EGFRL858R/T790M/C797S | 7.2 | - | - | [4][5] | |

| Compound 4c | - | - | A549 | 0.56 | [6] |

| - | - | PC-3 | 2.46 | [6] | |

| - | - | HepG2 | 2.21 | [6] |

IV. EGFR Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The diagram below illustrates the major signaling cascades initiated by EGFR activation.

Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.

V. Feasibility and Future Directions

The proposed synthesis of this compound utilizes well-established chemical transformations, suggesting that the synthesis is highly feasible and scalable. The starting materials are commercially available or readily accessible through known synthetic procedures. The purification and characterization of the intermediates and the final product can be achieved using standard laboratory techniques.

The potent in vitro activity of this compound, particularly against the drug-resistant T790M mutant of EGFR, warrants further investigation. Future studies should focus on in vivo efficacy in preclinical cancer models, pharmacokinetic profiling, and toxicological assessments to fully evaluate its potential as a clinical candidate. The development of more potent and selective analogs based on the pyrimidine scaffold also represents a promising avenue for future research in the field of targeted cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biochemical characterization of EGF receptor in a water-soluble membrane model system - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery and Development of Egfr-IN-107

Introduction

This compound, also identified as compound 3r, is an orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been developed to target specific mutations in the EGFR gene that are prevalent in non-small cell lung cancer (NSCLC), particularly the L858R and T790M mutations.[1][2] The T790M mutation is a common mechanism of acquired resistance to first and second-generation EGFR TKIs. This guide provides a detailed technical overview of the discovery, mechanism of action, and preclinical development of this compound.

Core Data Summary

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its activity against different forms of EGFR and in cellular models.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value |

| Wild-Type EGFR (WT) | 0.4333 µM |

| EGFR L858R/T790M Mutant | 0.0438 µM |

| EGFR Kinase | 5 nM |

| Osimertinib-Resistant H1975 Cell Line | 1.9 µM |

Table 2: In Vivo Efficacy of this compound in H1975 Xenograft Model

| Dosage | Administration Route | Duration | Antitumor Effect |

| 5 mg/kg | Oral gavage | 21 days | Significant tumor proliferation inhibition |

| 10 mg/kg | Oral gavage | 21 days | Significant tumor proliferation inhibition |

| 20 mg/kg | Oral gavage | 21 days | Antitumor effect comparable to 20 mg/kg Osimertinib |

Mechanism of Action and Signaling Pathway

This compound functions by competitively binding to the ATP-binding site of the EGFR kinase domain. Its chemical structure is designed to have a higher affinity for the mutant forms of EGFR, specifically the L858R/T790M double mutant, than for the wild-type receptor. This selective inhibition leads to the downregulation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration.

The diagram below illustrates the EGFR signaling pathway and the point of intervention by this compound.

Caption: EGFR signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below. These protocols are representative of standard practices in the field.

1. In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC50 values of this compound against wild-type and mutant EGFR kinases.

-

Methodology:

-

Recombinant human EGFR (wild-type and L858R/T790M mutant) proteins are incubated with a range of concentrations of this compound in a kinase assay buffer.

-

The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).

-

After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as luminescence-based ADP-Glo™ Kinase Assay or a fluorescence-based method.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

2. Cell Proliferation Assay

-

Objective: To assess the anti-proliferative activity of this compound on cancer cell lines.

-

Methodology:

-

H1975 cells (harboring the L858R/T790M mutation) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of this compound for a specified duration (e.g., 72 hours).

-

Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Blue®.

-

The IC50 values are determined from the dose-response curves.

-

3. Apoptosis and Cell Migration Assays

-

Objective: To investigate the induction of apoptosis and inhibition of cell migration by this compound.

-

Methodology:

-

Apoptosis: H1975 cells are treated with this compound (e.g., 1 µM for 24 hours). Apoptosis is assessed by:

-

Western Blotting: Analyzing the expression levels of key apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3.

-

Flow Cytometry: Using Annexin V/Propidium Iodide staining to quantify apoptotic cells.

-

-

Cell Migration (Wound Healing Assay):

-

A confluent monolayer of H1975 cells is "scratched" to create a wound.

-

The cells are then incubated with this compound.

-

The closure of the wound is monitored and imaged at different time points to assess the inhibitory effect on cell migration.

-

-

4. In Vivo Xenograft Model

-

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously injected with H1975 cells.

-

Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered orally via gavage at specified doses (5, 10, and 20 mg/kg) daily for a period of 21 days. A vehicle control and a positive control (e.g., Osimertinib) are included.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised, and further analysis, such as Western blotting for p-EGFR, can be performed.

-

Logical Development Workflow

The development of a targeted inhibitor like this compound follows a structured workflow from initial concept to preclinical validation.

Caption: Logical workflow for the development of this compound.

Conclusion

This compound demonstrates significant promise as a selective inhibitor of the clinically relevant EGFR L858R/T790M mutant.[1][2] Its potent in vitro activity translates to strong antitumor efficacy in preclinical in vivo models, with a safety profile that appears to be favorable.[2] The data presented in this guide underscore the potential of this compound as a therapeutic agent for NSCLC patients who have developed resistance to earlier-generation EGFR inhibitors. Further investigation into its clinical efficacy and safety is warranted.

References

In Vitro Activity of Egfr-IN-107: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the in vitro activity of Egfr-IN-107, a potent and orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information presented herein is intended for researchers, scientists, and professionals involved in the field of oncology and drug development.

Core Efficacy and Potency

This compound has demonstrated significant inhibitory activity against both wild-type EGFR and, more notably, the clinically relevant L858R/T790M double mutant, which is a common mechanism of resistance to first and second-generation EGFR inhibitors. The compound also exhibits anti-proliferative and pro-apoptotic effects in cancer cell lines harboring this mutation.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 Value |

| EGFR (Wild-Type) | Enzymatic Assay | 0.4333 µM[1][2][3][4] |

| EGFR (L858R/T790M Mutant) | Enzymatic Assay | 0.0438 µM[1][2][3][4] |

| H1975 Human NSCLC Cell Line (L858R/T790M) | Cell Proliferation Assay | Proliferation inhibited[1][2][4] |

| Osimertinib-Resistant H1975 Cell Line (H1975OR) | Cell Proliferation Assay | 1.9 µM[1][2] |

Note on IC50 Values for EGFR (L858R/T790M Mutant): Publicly available data from some sources state an IC50 of 5 nM, which is equivalent to 0.005 µM. The value of 0.0438 µM is also reported. This discrepancy may arise from different experimental conditions or assay formats. Researchers are advised to consult the primary literature for clarification.

Signaling Pathway Inhibition

This compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis. The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention by this compound.

Caption: EGFR signaling pathway and inhibition by this compound.

Cellular Mechanisms of Action

In cell-based assays, this compound has been shown to induce apoptosis and inhibit cell migration in the H1975 non-small cell lung cancer cell line.[1][2] Mechanistic studies indicate that treatment with this compound leads to the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[1] Furthermore, this compound treatment results in the upregulation of the cell adhesion molecule E-cadherin and the downregulation of matrix metalloproteinase-2 (MMP-2), which is consistent with its observed anti-migratory effects.[1]

Experimental Protocols

While the specific protocols for the in vitro evaluation of this compound are proprietary to the discovering entity, the following sections describe standard, representative methodologies for the key experiments cited.

In Vitro Kinase Inhibition Assay

A common method to determine the IC50 of a compound against a purified kinase is a radiometric or fluorescence-based assay.

-

Assay Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the EGFR kinase. The amount of phosphorylated substrate is then quantified.

-

Procedure:

-

Recombinant human EGFR (wild-type or mutant) is incubated in a reaction buffer containing a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP (often radiolabeled with ³²P or ³³P).

-

This compound is added at various concentrations to determine its inhibitory effect.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto a filter membrane and washing).

-

The amount of incorporated phosphate is measured using a scintillation counter or a phosphorimager.

-

IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

Cell viability and proliferation can be assessed using various methods, such as the MTT or CellTiter-Glo® assays.

-

Cell Culture: H1975 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with this compound at a range of concentrations for a specified duration (e.g., 72 hours).

-

Viability Assessment:

-

MTT Assay: MTT reagent is added to the wells and incubated to allow for its conversion to formazan by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is read on a plate reader.

-

CellTiter-Glo® Assay: This luminescent assay measures ATP levels, which correlate with cell viability. The reagent is added to the wells, and the luminescence is measured.

-

-

Data Analysis: The results are expressed as a percentage of the viability of untreated control cells, and the IC50 value is determined.

Apoptosis and Western Blot Analysis

The induction of apoptosis can be confirmed by observing changes in the expression of key apoptotic proteins via Western blotting.

-

Cell Lysis: H1975 cells are treated with this compound for a defined period (e.g., 24 hours). The cells are then lysed to extract total protein.

-

Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, and a loading control like GAPDH).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assay

The effect of this compound on cell migration can be evaluated using a wound-healing (scratch) assay.

-

Cell Monolayer: H1975 cells are grown to confluence in a multi-well plate.

-

Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

-

Compound Treatment: The cells are washed to remove debris and then incubated in media containing different concentrations of this compound.

-

Image Acquisition: Images of the wound are captured at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 24 hours).

-

Data Analysis: The rate of wound closure is measured and compared between the treated and untreated cells to assess the inhibitory effect on cell migration.

References

- 1. Discovery of Novel Fourth-Generation EGFR Inhibitors to Overcome C797S-Mediated Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 3. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of the Epidermal Growth Factor Receptor (EGFR) May Provide Effective Treatment for Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Egfr-IN-107 (CAS 879127-07-8): A Technical Guide for Researchers

An In-Depth Review of a Potent and Selective EGFR Inhibitor

Egfr-IN-107 is a potent, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This small molecule, identified by the CAS number 879127-07-8, has demonstrated significant activity against wild-type EGFR as well as clinically relevant mutant forms of the receptor. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, biological activity, and the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor research.

Chemical and Physical Properties

This compound, with the chemical name Cyclopropanecarboxylic acid (3-((6-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)amide, is a 4,6-dianilinopyrimidine derivative. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 879127-07-8 |

| Molecular Formula | C₂₁H₁₈F₃N₅O |

| Molecular Weight | 413.40 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of tyrosine residues on EGFR and downstream signaling substrates. This blockade of autophosphorylation is a critical step in halting the activation of EGFR-mediated signaling cascades that are often dysregulated in cancer.

Biological Activity

The inhibitory activity of this compound has been characterized against both wild-type and mutant forms of EGFR. The compound exhibits high potency and selectivity.

| Target | IC₅₀ (nM) |

| EGFR (wild-type) | 21 |

| EGFR (L858R) | 63 |

| EGFR (L861Q) | 4 |

| erbB4/Her4 | 7640 |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

This compound has also been shown to be highly selective for EGFR over a broad panel of other kinases, indicating a favorable specificity profile. In cellular assays, it effectively blocks EGF-induced EGFR autophosphorylation. Furthermore, studies have indicated that this compound can induce apoptosis by modulating the expression of key regulatory proteins, such as upregulating the pro-apoptotic protein Bim and downregulating the anti-apoptotic protein survivin.

Signaling Pathways

EGFR is a critical node in multiple signaling pathways that regulate cell proliferation, survival, and differentiation. By inhibiting EGFR, this compound effectively downregulates these pathways. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of kinase inhibitors. Below are generalized procedures for key assays used to characterize compounds like this compound.

EGFR Kinase Assay (Biochemical)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR. A common method is the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human EGFR (wild-type or mutant)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well white plates

Procedure:

-

Prepare a reaction mixture containing the EGFR enzyme and the peptide substrate in Kinase Assay Buffer.

-

Add this compound at various concentrations to the wells of the 384-well plate. A DMSO control is also included.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.

-

Add the Kinase Detection Reagent to convert ADP to ATP and then measure the luminescence, which is proportional to the kinase activity.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based EGFR Autophosphorylation Assay

This assay determines the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.

Materials:

-

Human cancer cell line overexpressing EGFR (e.g., A549)

-

Cell culture medium and serum

-

Epidermal Growth Factor (EGF)

-

This compound (serially diluted in DMSO)

-

Lysis buffer

-

Antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP)

-

Western blot or ELISA reagents

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Starve the cells in a serum-free medium for several hours to reduce basal EGFR phosphorylation.

-

Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with EGF for a short period (e.g., 10-15 minutes) to induce EGFR autophosphorylation.

-

Lyse the cells and collect the protein lysates.

-

Determine the levels of phosphorylated EGFR and total EGFR using Western blotting or ELISA.

-

Quantify the band intensities or ELISA signals to determine the concentration-dependent inhibition of EGFR autophosphorylation by this compound.

Synthesis, Pharmacokinetics, and In Vivo Efficacy

Detailed information regarding the specific synthesis protocol, pharmacokinetic properties, and in vivo efficacy of this compound is limited in the publicly available literature. The original discovery of this class of compounds was reported in the Journal of the American Chemical Society in 2006 by Zhang et al., which may contain further details. For researchers interested in these aspects, consulting this primary literature is recommended. In general, 4,6-dianilinopyrimidine derivatives are a well-established class of kinase inhibitors, and their synthesis often involves multi-step organic chemistry procedures. Pharmacokinetic and in vivo studies would be necessary to fully characterize the drug-like properties of this compound for any potential therapeutic development.

Conclusion

This compound is a valuable research tool for studying the role of EGFR in normal physiology and in disease, particularly in cancer. Its high potency and selectivity make it a suitable probe for investigating EGFR-dependent signaling pathways and for evaluating the effects of EGFR inhibition in various cellular and potentially in vivo models. Further research into its synthesis, pharmacokinetics, and in vivo activity will be essential to fully understand its potential as a therapeutic agent.

The Dual-Action EGFR Inhibitor Egfr-IN-107 (C21H18F3N5O): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound identified by the molecular formula C21H18F3N5O, commonly referred to as Egfr-IN-107. While this designation is not universally standard, the compound is chemically defined as N-[3-[[6-[[3-(trifluoromethyl)phenyl]amino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide, with the CAS number 879127-07-8. This document collates available data on its inhibitory activity, mechanism of action, and relevant experimental methodologies, presenting it in a format tailored for researchers and professionals in drug development.

Quantitative Inhibitory Activity

This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Its inhibitory activity has been characterized against wild-type EGFR as well as clinically relevant mutant forms of the receptor. The compound also exhibits high selectivity for EGFR over other kinases.

| Target | IC50 Value | Notes |

| Wild-Type EGFR | 21 nM | ATP-competitive inhibition. |

| EGFR L858R Mutant | 63 nM | A common activating mutation in non-small cell lung cancer (NSCLC). |

| EGFR L861Q Mutant | 4 nM | An activating mutation found in NSCLC. |

| erbB4/Her4 | 7.64 µM | Demonstrates selectivity for EGFR over other members of the ErbB family. |

| Panel of 55 other kinases | > 10 µM | Indicates high selectivity for EGFR. |

Table 1: Summary of IC50 values for this compound against various kinases.

In addition to enzymatic inhibition, this compound has been shown to effectively block receptor autophosphorylation in a cellular context. Complete inhibition of EGF-induced EGFR autophosphorylation was observed in U-2OS cells at a concentration of 10 µM[1].

Mechanism of Action: A Dual Inhibitor

This compound functions as a cell-permeable, 4,6-disubstituted pyrimidine compound that acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase[1]. By binding to the ATP-binding site of the kinase domain, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that promote cell proliferation, survival, and migration.

Interestingly, emerging research has identified a second, distinct mechanism of action for this compound. Studies have shown that this compound also functions as a microtubule depolymerizer[2][3]. This dual activity, targeting both a key signaling protein and a crucial component of the cytoskeleton, suggests potential for synergistic anti-cancer effects. The disruption of microtubule dynamics can lead to mitotic arrest and apoptosis, complementing the inhibition of EGFR-driven growth signals.

Experimental Protocols

EGFR Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against EGFR kinase.

-

Reagents and Materials:

-

Recombinant human EGFR kinase domain.

-

ATP (Adenosine triphosphate).

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

-

Test compound (this compound) at various concentrations.

-

384-well plates.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

-

Add the EGFR kinase and the peptide substrate to the wells of the 384-well plate.

-

Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

The luminescence or fluorescence signal, which is proportional to the kinase activity, is measured using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay - Generic Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

-

Reagents and Materials:

-

Cancer cell line expressing EGFR (e.g., A431, NCI-H1975).

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

-

96-well plates.

-

This compound at various concentrations.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO, acidified isopropanol).

-

Microplate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Western Blot for EGFR Phosphorylation (Generic Protocol)

Western blotting is used to detect the phosphorylation status of EGFR in cells treated with an inhibitor.

-

Reagents and Materials:

-

Cancer cell line expressing EGFR.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer buffer and blotting membranes (e.g., PVDF).

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Plate cells and allow them to grow to a suitable confluency.

-

Starve the cells in serum-free medium overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with EGF for a short period (e.g., 15 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the level of EGFR phosphorylation relative to total EGFR and a loading control (β-actin).

-

Visualizations

The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating an EGFR inhibitor.

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Figure 2: A typical experimental workflow for the in vitro characterization of an EGFR inhibitor.

Conclusion and Future Directions

This compound (C21H18F3N5O) is a potent and selective inhibitor of EGFR, including clinically relevant mutant forms. Its dual mechanism of action, targeting both EGFR signaling and microtubule dynamics, makes it a compound of significant interest for further investigation. While in vitro data demonstrates its efficacy, a comprehensive understanding of its therapeutic potential requires further studies, including detailed pharmacokinetic and in vivo efficacy evaluations. The lack of publicly available, detailed synthesis protocols also presents a challenge for broader research adoption. Future work should focus on elucidating the in vivo properties of this compound and exploring the therapeutic implications of its dual-inhibitory profile.

References

Characterizing Novel EGFR Inhibitors: A Technical Guide to Assessing Selectivity for EGFR Mutants

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, particularly for non-small cell lung cancer (NSCLC). The clinical efficacy of EGFR tyrosine kinase inhibitors (TKIs) is often dictated by their selectivity for specific activating and resistance mutations within the EGFR kinase domain over the wild-type (WT) protein. This guide provides a comprehensive overview of the methodologies and data presentation required to characterize the selectivity profile of a novel EGFR inhibitor, exemplified here as "Egfr-IN-107". We will detail essential experimental protocols, present data in a structured format for clear interpretation, and visualize key biological pathways and experimental workflows.

Introduction: The Imperative for Mutant-Selective EGFR Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations in its kinase domain, is a key driver in several cancers, most notably NSCLC.[1][2]

First and second-generation EGFR-TKIs demonstrated the clinical potential of targeting this pathway, particularly in patients with common activating mutations such as exon 19 deletions (Ex19del) and the L858R point mutation.[3][4][5] However, the efficacy of these inhibitors is often limited by dose-limiting toxicities associated with the inhibition of wild-type EGFR and the emergence of acquired resistance, most commonly the T790M "gatekeeper" mutation.[1][6]

This clinical challenge spurred the development of third-generation EGFR-TKIs, designed with a primary objective of high selectivity for both the initial activating mutations and the T790M resistance mutation, while sparing wild-type EGFR.[1][3] This selectivity profile is intended to enhance the therapeutic window, leading to improved efficacy and reduced off-target side effects.

This document serves as a technical guide for the preclinical characterization of a novel, hypothetical EGFR inhibitor, "this compound," with a focus on establishing its selectivity profile against clinically relevant EGFR mutants.

Quantitative Analysis of Kinase Selectivity

A critical step in the characterization of a novel EGFR inhibitor is the quantitative assessment of its inhibitory activity against a panel of EGFR variants and a selection of other kinases to determine its overall selectivity. The data is typically presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | Mutation | Type | IC50 (nM) |

| EGFR | Wild-Type | - | 150 |

| EGFR | L858R | Activating | 5 |

| EGFR | Exon 19 Deletion | Activating | 3 |

| EGFR | L858R/T790M | Activating/Resistance | 8 |

| EGFR | Exon 19 Del/T790M | Activating/Resistance | 6 |

| HER2 | Wild-Type | Off-Target | >1000 |

| HER4 | Wild-Type | Off-Target | >1000 |

| MET | Wild-Type | Off-Target | >1000 |

| ABL1 | Wild-Type | Off-Target | >2500 |

Table 2: Cellular Antiproliferative Activity of this compound

| Cell Line | EGFR Status | Description | GI50 (nM) |

| NCI-H1975 | L858R/T790M | NSCLC | 12 |

| PC-9 | Exon 19 Deletion | NSCLC | 7 |

| A431 | Wild-Type (amplified) | Epidermoid Carcinoma | 250 |

| Ba/F3-EGFR WT | Wild-Type | Engineered Pro-B Cell | 200 |

| Ba/F3-EGFR L858R | L858R | Engineered Pro-B Cell | 9 |

| Ba/F3-EGFR Ex19Del | Exon 19 Deletion | Engineered Pro-B Cell | 5 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of an inhibitor's properties.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the concentration-dependent inhibition of purified recombinant kinase activity by the test compound.

Methodology:

-

Kinase and Substrate Preparation: Recombinant human EGFR (wild-type and mutant variants) and other kinases are expressed and purified. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is used.

-

Assay Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.

-

Kinase Reaction:

-

Add kinase, test compound, and assay buffer to a 384-well plate.

-

Incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding a mixture of ATP (at a concentration close to its Km) and the substrate.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

-

Detection:

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Quantify ATP consumption using a luminescence-based assay (e.g., Kinase-Glo®). The amount of remaining ATP is inversely proportional to kinase activity.

-

-

Data Analysis:

-

Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no enzyme (100% inhibition) controls.

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Proliferation Assay (Cell-Based Assay)

Objective: To measure the effect of the inhibitor on the proliferation of cancer cell lines with different EGFR mutation statuses.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., NCI-H1975, PC-9) or engineered cell lines (e.g., Ba/F3) in appropriate media and conditions.

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Viability Assessment:

-

After the incubation period, add a viability reagent such as CellTiter-Glo® (which measures ATP content as an indicator of metabolically active cells) or resazurin.

-

Incubate as per the manufacturer's instructions.

-

-

Data Acquisition: Measure luminescence or fluorescence using a plate reader.

-

Data Analysis:

-

Normalize the data to vehicle-treated controls.

-

Plot the percentage of cell growth inhibition against the logarithm of the compound concentration and calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression model.

-

Visualizations: Pathways and Workflows

Visual diagrams are essential for conveying complex biological and experimental information concisely.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Caption: Workflow for characterizing the selectivity of a novel EGFR inhibitor.

References

- 1. biomarker.onclive.com [biomarker.onclive.com]

- 2. A decade of EGFR inhibition in EGFR-mutated non small cell lung cancer (NSCLC): Old successes and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EGFR mutations in non-small cell lung cancer: Classification, characteristics and resistance to third-generation EGFR-tyrosine kinase inhibitors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Not all epidermal growth factor receptor mutations in lung cancer are created equal: Perspectives for individualized treatment strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimizing the sequencing of tyrosine kinase inhibitors (TKIs) in epidermal growth factor receptor (EGFR) mutation-positive non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple mutations in the EGFR gene in lung cancer is rare but should not be forgettable - Miyata - Translational Lung Cancer Research [tlcr.amegroups.org]

An In-Depth Technical Guide to EGFR Tyrosine Kinase Inhibitors: A Comparative Analysis Featuring EGFR-IN-107

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). These targeted therapies have significantly improved outcomes for patients with EGFR-mutated tumors. However, the emergence of resistance mutations necessitates the continuous development of novel inhibitors. This technical guide provides a comprehensive overview of the different generations of EGFR TKIs, their mechanisms of action, and the evolution of resistance. A special focus is placed on the preclinical compound EGFR-IN-107, comparing its inhibitory profile with established EGFR TKIs. This document includes detailed experimental protocols for key assays in EGFR inhibitor development and visual representations of critical signaling pathways and experimental workflows to aid in research and development efforts.

Introduction to EGFR and its Role in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for normal cellular processes. However, in many cancers, particularly NSCLC, aberrant EGFR signaling, often driven by activating mutations in the kinase domain, leads to uncontrolled cell growth and tumor progression.

Generations of EGFR Tyrosine Kinase Inhibitors

The development of EGFR TKIs has progressed through several generations, each designed to address the limitations of the previous one, primarily the development of drug resistance.

-

First-Generation EGFR TKIs (Gefitinib, Erlotinib): These are reversible inhibitors that compete with ATP at the kinase domain of EGFR. They are effective against the common activating mutations, such as exon 19 deletions and the L858R point mutation.[2] However, their efficacy is limited by the emergence of the T790M "gatekeeper" mutation in about 50-60% of patients.[3]

-

Second-Generation EGFR TKIs (Afatinib, Dacomitinib): These are irreversible inhibitors that form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[4] They have a broader inhibitory profile, targeting other ErbB family members, and were designed to overcome T790M-mediated resistance. While showing some activity against T790M in preclinical models, their clinical efficacy in this setting is limited by dose-limiting toxicities due to the inhibition of wild-type (WT) EGFR.[5]

-

Third-Generation EGFR TKIs (Osimertinib): This generation was specifically designed to be mutant-selective, potently inhibiting both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing WT EGFR.[2] Osimertinib has become the standard of care for patients with T790M-positive NSCLC. However, resistance to third-generation inhibitors inevitably develops, with the C797S mutation being a key on-target resistance mechanism.[3]

-

Fourth-Generation and Novel EGFR TKIs (this compound): The challenge of C797S-mediated resistance has spurred the development of fourth-generation and other novel EGFR TKIs. These inhibitors are being designed to target EGFR harboring the C797S mutation, as well as other complex mutation patterns. This compound is a novel, orally active inhibitor that has shown promising preclinical activity against the L858R/T790M double mutant.

Comparative Analysis of EGFR TKI Potency

The inhibitory activity of EGFR TKIs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%. The following table summarizes the reported IC50 values for this compound and other representative EGFR TKIs against various EGFR forms.

| Inhibitor | Generation | EGFR (Wild-Type) IC50 (µM) | EGFR (L858R) IC50 (µM) | EGFR (Exon 19 Del) IC50 (µM) | EGFR (L858R/T790M) IC50 (µM) | EGFR (Exon 19 Del/T790M) IC50 (µM) | EGFR (L858R/T790M/C797S) IC50 (µM) |

| Gefitinib | 1st | ~0.037 | ~0.026 | Data varies | >10 | Data varies | Resistant |

| Erlotinib | 1st | ~0.002 | ~0.004 | Data varies | >10 | Data varies | Resistant |

| Afatinib | 2nd | ~0.0005 | ~0.0004 | ~0.0002 | ~0.01 | ~0.014 | Resistant |

| Osimertinib | 3rd | ~0.012 | ~0.012 | ~0.001 | ~0.001 | ~0.001 | Resistant |

| This compound | Novel | 0.4333 | Data not available | Data not available | 0.0438 | Data not available | Data not available |

Data for Gefitinib, Erlotinib, Afatinib, and Osimertinib are compiled from various sources and may reflect different assay conditions. This compound data is from MedChemExpress.[6]

Signaling Pathways and Mechanisms of Action

The binding of EGFR TKIs to the ATP-binding pocket of the EGFR kinase domain inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways.

Caption: Simplified EGFR Signaling Pathway and TKI Inhibition.

The different generations of EGFR TKIs have distinct mechanisms of binding to the EGFR kinase domain.

Caption: Mechanisms of Action of Different EGFR TKI Generations.

Experimental Protocols for EGFR Inhibitor Evaluation

The preclinical evaluation of a novel EGFR TKI like this compound involves a series of in vitro and in vivo experiments to characterize its potency, selectivity, and anti-cancer activity.

EGFR Kinase Inhibition Assay

Objective: To determine the in vitro potency of an inhibitor against purified EGFR kinase (wild-type and mutant forms).

Methodology:

-

Reagents and Materials: Purified recombinant human EGFR kinase (WT, L858R, L858R/T790M, etc.), kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100), ATP, a suitable substrate (e.g., a poly-Glu-Tyr peptide), the test inhibitor (e.g., this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Prepare serial dilutions of the test inhibitor in DMSO. b. In a 384-well plate, add the kinase, the inhibitor dilution, and the kinase buffer. c. Incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate. e. Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). f. Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based assay.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative activity of an inhibitor on cancer cell lines.

Methodology:

-

Cell Lines: Use relevant cancer cell lines, such as H1975 (harboring the L858R and T790M mutations) and A431 (overexpressing wild-type EGFR).

-

Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 72 hours). c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution). e. Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Apoptosis Assay (Annexin V Staining)

Objective: To determine if the inhibitor induces programmed cell death (apoptosis).

Methodology:

-

Procedure: a. Treat the cancer cells with the test inhibitor at various concentrations for a defined period (e.g., 24-48 hours). b. Harvest the cells and wash them with cold PBS. c. Resuspend the cells in Annexin V binding buffer. d. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). e. Incubate the cells in the dark for 15 minutes at room temperature. f. Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Procedure: a. Subcutaneously inject a suspension of cancer cells (e.g., H1975) into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment and control groups. d. Administer the test inhibitor (e.g., this compound) orally or via another appropriate route at different dose levels, and a vehicle control to the control group, according to a defined schedule (e.g., daily for 21 days). e. Monitor the tumor volume and body weight of the mice regularly. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for target engagement).

-

Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each dose level.

Caption: Typical Experimental Workflow for EGFR Inhibitor Evaluation.

Conclusion and Future Directions

The development of EGFR TKIs represents a paradigm of precision medicine in oncology. While significant progress has been made with the first three generations of inhibitors, the emergence of resistance remains a major clinical challenge. Novel inhibitors like this compound, with potent activity against resistant mutants, are crucial for expanding the therapeutic options for patients with EGFR-mutated NSCLC. The continued investigation of such compounds, utilizing the experimental approaches detailed in this guide, will be essential for advancing the field. Future research will likely focus on the development of fourth-generation inhibitors that can overcome C797S-mediated resistance, as well as combination strategies to prevent or delay the onset of resistance. A deeper understanding of the complex resistance mechanisms will be key to designing the next wave of effective EGFR-targeted therapies.

References

- 1. doaj.org [doaj.org]

- 2. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Osimertinib vs. afatinib as first-line treatment for patients with metastatic non-small cell lung cancer with an EGFR exon 19 deletion or exon 21 L858R mutation - Gilardone - Journal of Thoracic Disease [jtd.amegroups.org]

- 6. Molecular characteristics and clinical outcomes of EGFR exon 19 indel subtypes to EGFR TKIs in NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Egfr-IN-107 Bound to EGFR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional characteristics of Egfr-IN-107, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document outlines the binding affinity, inhibitory activity, and the putative binding mode of this compound to both wild-type and mutant forms of EGFR. Detailed experimental methodologies for the key assays are also provided to enable replication and further investigation.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC). This compound, also identified as compound 3r, is a novel, orally active EGFR inhibitor developed as a derivative of osimertinib.[1] This guide focuses on the structural and functional analysis of its interaction with EGFR.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against both wild-type and clinically relevant mutant forms of EGFR, as well as against cancer cell lines. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Enzyme | IC50 (μM) |

| EGFRWT | 0.4333[1] |

| EGFRL858R/T790M | 0.0438[1] |

IC50: Half-maximal inhibitory concentration.

Table 2: Anti-proliferative Activity of this compound

| Cell Line | EGFR Mutation Status | IC50 (μM) |

| H1975 | L858R/T790M | 1.9[1] |

| A549 | Wild-Type | Similar to Osimertinib[2] |

H1975 is a human NSCLC cell line. A549 is a human lung adenocarcinoma cell line.

Table 3: In Vivo Antitumor Efficacy of this compound

| Animal Model | Treatment | Outcome |

| H1975 Xenograft Mouse Model | 20 mg/kg, oral gavage, 21 days | Significant inhibition of tumor proliferation, comparable to Osimertinib[1] |

Structural Analysis of the this compound-EGFR Complex

As of the latest available data, a co-crystal structure of this compound bound to the EGFR kinase domain has not been deposited in the Protein Data Bank (PDB). However, molecular docking studies have been performed to elucidate the putative binding mode of this compound within the ATP-binding site of EGFR.

The docking model suggests that this compound, being an osimertinib derivative, likely occupies the ATP-binding pocket of the EGFR kinase domain. The core quinazoline scaffold is predicted to form hydrogen bonds with the hinge region of the kinase domain, a characteristic interaction for many EGFR inhibitors. The various substitutions on the phenyl ring and the indole moiety are expected to make additional contacts with hydrophobic and polar residues within the binding site, contributing to its potency and selectivity.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways critical for tumor growth and survival.

References

Methodological & Application

Application Notes and Protocols for a Novel EGFR Inhibitor: Egfr-IN-107

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the development and progression of various cancers.[3][4] Consequently, EGFR has emerged as a major target for anti-cancer therapies.[4][5] Small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain of EGFR have shown clinical efficacy, though the emergence of resistance mutations remains a challenge.[6][7]

These application notes provide a comprehensive set of protocols for the in vitro characterization of Egfr-IN-107, a novel putative EGFR inhibitor. The described methodologies will enable researchers to assess its biological activity, elucidate its mechanism of action, and determine its potency and selectivity in relevant cancer cell line models.

Mechanism of Action: EGFR Signaling Pathways

Upon ligand binding (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[4][8] This activation initiates several downstream signaling cascades that are critical for cancer cell proliferation and survival. The primary pathways include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This cascade is a major driver of cell proliferation.[2][9]

-

PI3K-AKT-mTOR Pathway: This pathway is central to cell growth, survival, and metabolism.[1][2]

-

JAK/STAT Pathway: This pathway is also involved in cell proliferation and survival.[1][2]

This compound is hypothesized to be a small molecule inhibitor that targets the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols outline a general workflow for the in vitro characterization of this compound.

Caption: Experimental workflow for the in vitro evaluation of this compound.

Cell Line Selection and Culture